(Pentadecan-7-yl)cyclohexane

Catalog No.
S13013360
CAS No.
668998-09-2
M.F
C21H42
M. Wt
294.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Pentadecan-7-yl)cyclohexane

CAS Number

668998-09-2

Product Name

(Pentadecan-7-yl)cyclohexane

IUPAC Name

pentadecan-7-ylcyclohexane

Molecular Formula

C21H42

Molecular Weight

294.6 g/mol

InChI

InChI=1S/C21H42/c1-3-5-7-9-10-13-17-20(16-12-8-6-4-2)21-18-14-11-15-19-21/h20-21H,3-19H2,1-2H3

InChI Key

IMFOSWNUZXYPSK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)C1CCCCC1

(Pentadecan-7-yl)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with a pentadecyl group at the 7-position. This compound belongs to the family of alkylcyclohexanes, which are known for their unique structural properties and potential applications in various fields such as materials science and organic chemistry. The molecular formula for (Pentadecan-7-yl)cyclohexane is C_{20}H_{40}, indicating a significant hydrophobic character due to the long alkyl chain.

Typical of alkyl-substituted cyclohexanes. These may include:

  • Hydrogenation: The compound can be hydrogenated under suitable conditions to produce saturated derivatives.
  • Oxidation: It may react with oxidizing agents, leading to the formation of alcohols or ketones depending on the reaction conditions.
  • Substitution Reactions: The presence of the cyclohexane ring allows for electrophilic substitution reactions, where the hydrogen atoms on the ring can be replaced by various functional groups.

The synthesis of (Pentadecan-7-yl)cyclohexane typically involves methods such as:

  • Alkylation: The cyclohexane ring can be alkylated using pentadecyl halides in the presence of strong bases like sodium hydride or potassium tert-butoxide.
  • Reduction: Starting from cyclohexene, reduction reactions can lead to the formation of (Pentadecan-7-yl)cyclohexane by adding a pentadecyl group through various reduction techniques.
  • Grignard Reactions: Utilizing Grignard reagents derived from pentadecane could also facilitate the formation of this compound through nucleophilic substitution.

(Pentadecan-7-yl)cyclohexane has potential applications in:

  • Surfactants: Due to its hydrophobic nature, it can be used in formulating surfactants for detergents or emulsifiers.
  • Lubricants: Its structure may provide desirable properties for use in lubricants, particularly in high-temperature applications.
  • Organic Synthesis: As a building block in organic synthesis, it can serve as an intermediate for producing more complex molecules.

Interaction studies involving (Pentadecan-7-yl)cyclohexane could focus on its behavior in different environments, such as:

  • Solubility Profiles: Understanding how this compound interacts with various solvents could provide insights into its utility in formulations.
  • Biomolecular Interactions: Investigating how (Pentadecan-7-yl)cyclohexane interacts with biomolecules could reveal potential biological activities or applications in drug delivery systems.

Similar compounds to (Pentadecan-7-yl)cyclohexane include:

  • n-Pentadecylcyclohexane: This compound features a similar structure but lacks the specific substitution at the 7-position, potentially affecting its physical and chemical properties.
  • Cyclopentadecane: A cyclic compound that provides insights into ring strain and stability compared to (Pentadecan-7-yl)cyclohexane.
  • Cyclohexadecane: An extended version of cyclohexane that may exhibit different physical properties due to increased chain length.

Comparison Table

CompoundStructural FeaturesUnique Properties
(Pentadecan-7-yl)cyclohexaneCyclohexane with pentadecyl substitutionPotentially unique biological activity
n-PentadecylcyclohexaneCyclohexane with linear pentadecylLacks substitution specificity
CyclopentadecaneCyclic structure without substitutionsDifferent ring strain characteristics
CyclohexadecaneLarger cyclic structureVarying physical properties due to increased size

XLogP3

10.8

Exact Mass

294.328651340 g/mol

Monoisotopic Mass

294.328651340 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

Explore Compound Types